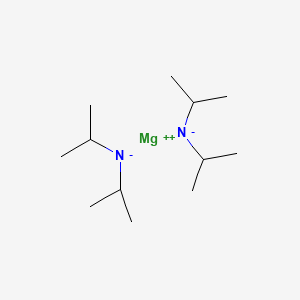

Magnesium diisopropylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium diisopropylamide is an organometallic compound widely used in organic synthesis. It is a strong base and is particularly effective in deprotonation reactions. The compound is known for its ability to facilitate the formation of carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium diisopropylamide can be prepared by reacting diisopropylamine with butylmagnesium chloride in a hydrocarbon solvent such as hexane. The reaction is typically carried out at room temperature, and the product is obtained as a light-yellow solution .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same basic principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of industrial solvents and advanced purification techniques helps in obtaining a product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium diisopropylamide primarily undergoes deprotonation reactions. It is also involved in nucleophilic addition reactions with electrophiles such as aldehydes, ketones, and allylic bromides .

Common Reagents and Conditions:

Deprotonation: this compound is used to deprotonate weak acids, forming magnesium amides.

Nucleophilic Addition: It reacts with electrophiles under mild conditions to form carbon-carbon bonds.

Major Products: The major products of reactions involving this compound are typically organomagnesium compounds, which can be further transformed into various functionalized organic molecules .

Wissenschaftliche Forschungsanwendungen

Regioselective Magnesiation

One of the most significant applications of MBDA is in the regioselective magnesiation of fluorinated aromatics and heterocycles. This process involves the introduction of magnesium into aromatic compounds at specific positions, which is crucial for synthesizing complex organic molecules.

Key Findings:

- Fluorinated Aromatics : MBDA allows for the magnesiation of fluorinated arenes at non-cryogenic temperatures, producing arylmagnesium amides (ArMgDA) or bis-heteroaryl magnesium species (HetAr)₂Mg. This reaction typically yields polyfunctionalized products with yields ranging from 52% to 96% depending on the substrate and conditions used .

- Heterocycles : The compound has shown excellent reactivity with heterocyclic substrates, facilitating the formation of bis-heteroaryl magnesium intermediates. Subsequent reactions with electrophiles yield diverse products, including fluoropyridines and polyfluorinated quinolines .

Electrophilic Trapping Reactions

Following magnesiation, MBDA-derived organomagnesium species can react with various electrophiles, enabling the synthesis of complex molecules:

- Typical Electrophiles : Aldehydes, ketones, allylic bromides, and aryl halides are commonly used in trapping reactions.

- Product Diversity : The resulting compounds include polyfunctional fluoro-substituted unsaturated building blocks that are valuable in pharmaceutical and agrochemical applications .

Case Study 1: Synthesis of Fluorinated Compounds

In a study published by Hess et al., MBDA was utilized to magnesiate pentafluorobenzene, followed by quenching with various electrophiles. The results demonstrated high yields (up to 96%) for several fluorinated products, showcasing MBDA's efficacy in producing complex fluorinated scaffolds essential for drug development .

Case Study 2: Heterocycle Functionalization

Another investigation highlighted the use of MBDA for the metalation of antifungal drug clotrimazole. The subsequent reactions yielded diheteroaryl magnesium derivatives that were further functionalized to produce bioactive compounds with potential therapeutic applications .

Comparison with Other Bases

| Base Type | Solubility | Temperature Range | Yield Range (%) | Applications |

|---|---|---|---|---|

| MBDA | Hydrocarbon | -20°C to 70°C | 52% - 96% | Fluorinated aromatics & heterocycles |

| TMPMgCl·LiCl | THF | Cryogenic | Variable | General metalation |

| tBu(iPr)N₂Mg·LiCl | THF | Cryogenic | Variable | Limited applications |

Wirkmechanismus

Magnesium diisopropylamide acts as a strong base, facilitating the removal of protons from weak acids. This deprotonation process generates a nucleophilic species that can participate in various organic reactions. The compound’s effectiveness is attributed to the stability of the resulting magnesium amide and its ability to form stable complexes with electrophiles .

Vergleich Mit ähnlichen Verbindungen

Lithium diisopropylamide: Another strong base used in organic synthesis, but it is more reactive and less selective compared to magnesium diisopropylamide.

Sodium diisopropylamide: Similar in reactivity but less commonly used due to its lower solubility in organic solvents.

Potassium diisopropylamide: Offers similar reactivity but is more challenging to handle due to its higher reactivity and lower stability.

Uniqueness: this compound is unique in its balance of reactivity and selectivity. It is less reactive than lithium diisopropylamide, making it more suitable for reactions requiring high selectivity. Additionally, its stability in hydrocarbon solvents makes it easier to handle and store .

Biologische Aktivität

Magnesium diisopropylamide (MBDA), with the chemical formula (iPr2N)2Mg, is a versatile organomagnesium compound that has garnered attention for its unique biological and chemical properties. This article explores the biological activity of MBDA, focusing on its synthesis, structural characteristics, mechanisms of action, and applications in organic synthesis and medicinal chemistry.

Synthesis and Structural Characteristics

MBDA is synthesized through the reaction of diisopropylamine with magnesium halides, typically magnesium chloride or magnesium bromide. The resulting compound is characterized by its dimeric structure in solution, as confirmed by NMR studies. The dimeric form exhibits a distorted tetrahedral geometry around the magnesium center, which plays a crucial role in its reactivity and biological interactions .

The biological activity of MBDA primarily arises from its ability to act as a strong base and nucleophile. It facilitates various reactions in organic synthesis, particularly in the formation of organomagnesium intermediates. These intermediates can undergo further transformations with electrophiles, leading to the synthesis of complex organic molecules.

Reactivity with Electrophiles

MBDA has been shown to effectively react with a range of electrophiles, including:

- Aldehydes

- Ketones

- Aryl halides (via Negishi cross-coupling)

This reactivity allows for the generation of polyfunctional compounds that are valuable in medicinal chemistry . The ability to perform these reactions at non-cryogenic temperatures enhances its utility in synthetic applications.

Case Studies

- Regioselective Magnesiation : A study demonstrated that MBDA could be utilized for the regioselective magnesiation of fluorinated arenes and heterocycles. This process yielded arylmagnesium amides that participated in subsequent electrophilic trapping reactions, producing polyfunctionalized products with yields ranging from 62% to 96% .

- Synthesis of Antifungal Agents : MBDA has been employed in synthesizing antifungal compounds such as clotrimazole derivatives. The magnesiation reaction facilitated the formation of key intermediates that were further functionalized to yield active pharmaceutical ingredients .

- Cross-Coupling Reactions : The compound has been effectively used in palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl systems that are often found in biologically active molecules .

Research Findings

Recent research highlights several key findings regarding MBDA's biological activity:

- Electrophile Reactivity : MBDA demonstrates high reactivity towards diverse electrophiles, allowing for efficient synthesis pathways in organic chemistry.

- Functional Group Tolerance : The compound exhibits remarkable tolerance towards various functional groups, making it suitable for complex synthetic routes .

- Dimeric Stability : The dimeric nature of MBDA contributes to its stability and reactivity profile, as evidenced by NMR studies indicating distinct signals corresponding to different magnesium environments .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | (iPr2N)2Mg |

| Dimerization | Present in solution |

| Typical Reaction Yields | 62% - 96% for electrophilic trapping |

| Applications | Organic synthesis, medicinal chemistry |

Eigenschaften

CAS-Nummer |

23293-23-4 |

|---|---|

Molekularformel |

C12H28MgN2 |

Molekulargewicht |

224.67 g/mol |

IUPAC-Name |

magnesium;di(propan-2-yl)azanide |

InChI |

InChI=1S/2C6H14N.Mg/c2*1-5(2)7-6(3)4;/h2*5-6H,1-4H3;/q2*-1;+2 |

InChI-Schlüssel |

XDBOBNVQEBSKFO-UHFFFAOYSA-N |

SMILES |

CC(C)[N-]C(C)C.CC(C)[N-]C(C)C.[Mg+2] |

Kanonische SMILES |

CC(C)[N-]C(C)C.CC(C)[N-]C(C)C.[Mg+2] |

Piktogramme |

Flammable; Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.